molecular formula C12H11BrN2O B583190 3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine CAS No. 1381938-33-5

3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine

Cat. No. B583190
M. Wt: 279.137
InChI Key: IKAWHAIKDIFXHJ-UHFFFAOYSA-N
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Description

“3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H11BrN2O. It has a molecular weight of 279.13 . It is used in the preparation of PhIP (A617000) metabolites and derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported via palladium-catalyzed Suzuki cross-coupling reactions . In these reactions, a bromopyridine compound is reacted with arylboronic acids to produce the desired pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine” consists of a pyridine ring substituted with a bromine atom at the 3rd position, an amine group at the 2nd position, and a 4-methoxyphenyl group at the 5th position .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine” are not mentioned in the search results, similar bromopyridine compounds have been used in palladium-catalyzed arylation and amination reactions .


Physical And Chemical Properties Analysis

“3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine” is a solid compound . It has a molecular weight of 279.13 and a molecular formula of C12H11BrN2O . The compound is canonicalized and has a complexity of 219 .

Safety And Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for “3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine” could involve its use in the synthesis of new pharmaceuticals or other biologically active compounds. Its potential as a building block in various chemical reactions makes it a valuable compound for future research .

properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-16-10-4-2-8(3-5-10)9-6-11(13)12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAWHAIKDIFXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-methoxyphenyl)pyridin-2-amine

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